molecular formula C15H15N3O2S2 B3009234 N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE CAS No. 1448075-03-3

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B3009234
CAS No.: 1448075-03-3
M. Wt: 333.42
InChI Key: OIEPXHDWIKWTBF-UHFFFAOYSA-N
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Description

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzothiadiazole core with a methoxyethyl and methylthiophene substituent

Scientific Research Applications

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The methoxyethyl and methylthiophene substituents are then introduced through nucleophilic substitution and amidation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of microwave irradiation to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazole derivatives and thiophene-based molecules. Examples include:

Uniqueness

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzothiadiazole core and thiophene substituent make it particularly interesting for applications in organic electronics and medicinal chemistry .

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-9-3-6-14(21-9)13(20-2)8-16-15(19)10-4-5-11-12(7-10)18-22-17-11/h3-7,13H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEPXHDWIKWTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC3=NSN=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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